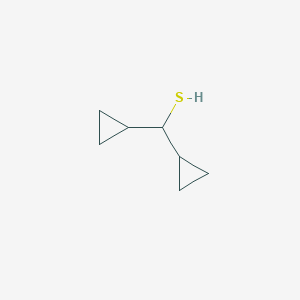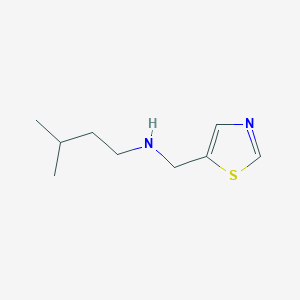
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C₉H₁₆N₂S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 3-methylbutylamine with a thiazole derivative. One common method includes the use of 1,3-thiazol-5-ylmethyl chloride as a starting material, which reacts with 3-methylbutylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of various chemicals, including dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antineoplastic agent with a thiazole component.
Uniqueness
(3-Methylbutyl)(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole-based compounds, it combines the structural features of a thiazole ring with a 3-methylbutyl group, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
3-methyl-N-(1,3-thiazol-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-8(2)3-4-10-5-9-6-11-7-12-9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
VIIXUSRGJOMGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)


![[2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13273207.png)
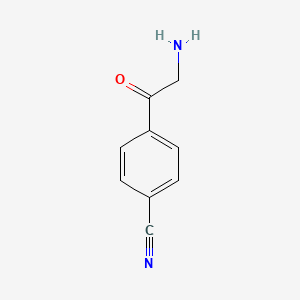
![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
![2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide](/img/structure/B13273222.png)
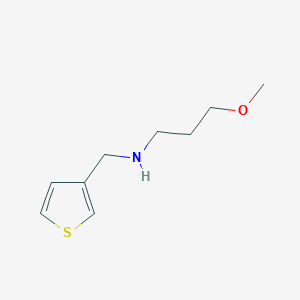
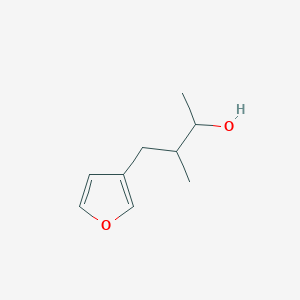
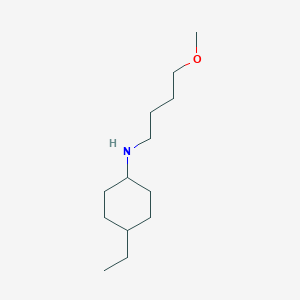
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
![4',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13273265.png)
